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Compound of Interest

Piperidine-3-carbonitrile
Compound Name:
hydrochloride

Cat. No.: B596280

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of piperidine-3-
carbonitrile derivatives. Due to the limited availability of public domain crystallographic data for
piperidine-3-carbonitrile hydrochloride isomers, this guide presents a comprehensive
analysis of a closely related and structurally significant compound: 3-oxo-3-(piperidin-1-
yl)propanenitrile. The methodologies and structural insights derived from this analogue serve
as a valuable reference for researchers working with piperidine-3-carbonitrile and its salts.

The piperidine scaffold is a cornerstone in medicinal chemistry, and understanding the three-
dimensional arrangement of its derivatives is crucial for rational drug design and development.
This guide offers detailed experimental protocols, quantitative structural data, and visual
representations of the analytical workflow to aid in these endeavors.

Representative Crystal Structure Data: 3-0x0-3-
(piperidin-1-yl)propanenitrile

The following tables summarize the crystallographic data for 3-oxo-3-(piperidin-1-
yl)propanenitrile, a compound featuring a piperidine ring functionalized with a cyanomethyl
group at the nitrogen atom. This data provides a foundational understanding of the
conformational preferences and structural parameters that can be expected in related
molecules.
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Table 1: Crystal Data and Structure Refinement Details
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Parameter Value
Empirical Formula CsH12N20
Formula Weight 152.19
Temperature 293(2) K
Wavelength 1.54178 A
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a 9.7106(2) A
b 8.9468(2) A
C 9.8487(2) A
a 90°

B 101.425(1)°
y 90°

Volume 838.69(3) Az
z 4
Calculated Density 1.205 Mg/m3
Absorption Coefficient 0.663 mm~1
F(000) 328

Data Collection & Refinement

Theta range for data collection

9.12 to 66.63°

Reflections collected

5110

Independent reflections

1222 [R(int) = 0.029]

Completeness to theta = 66.63°

99.8 %
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Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

1222 /0/100

Goodness-of-fit on F2

1.053

Final R indices [I>2sigma(l)]

R1 =0.053, wR2 =0.128

R indices (all data)

R1=0.057, wR2 =0.132

Table 2: Selected Bond Lengths (A)

Bond Length (A)
N(1)-C(1) 1.464(2)
N(1)-C(5) 1.465(2)
N(1)-C(6) 1.348(2)
C(6)-0(1) 1.238(2)
C(6)-C(7) 1.516(2)
C(7)-C(8) 1.458(2)
C(8)-N(2) 1.144(2)

Table 3: Selected Bond Angles (°) and Torsion Angles (°)
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Angle Value (°)
C(1)-N(1)-C(5) 112.5(1)
C(1)-N(1)-C(6) 123.4(1)
C(5)-N(1)-C(6) 124.1(1)
O(1)-C(6)-N(1) 121.7(1)
O(1)-C(6)-C(7) 120.7(1)
N(1)-C(6)-C(7) 117.6(1)
C(6)-C(7)-C(8) 112.9(1)
N(2)-C(8)-C(7) 178.1(2)
Torsion Angle Value (°)
C(5)-N(1)-C(1)-C(2) 55.4(2)
N(1)-C(1)-C(2)-C(3) -55.7(2)
C(1)-C(2)-C(3)-C(4) 56.0(2)
C(2)-C(3)-C(4)-C(5) -56.1(2)
C(3)-C(4)-C(5)-N(1) 55.8(2)
C(1)-N(1)-C(5)-C(4) -55.4(2)

Experimental Protocols

The following sections detail the methodologies for the synthesis and structural analysis of
piperidine-3-carbonitrile derivatives, based on established procedures for similar compounds.

Synthesis of 3-oxo0-3-(piperidin-1-yl)propanenitrile[1][2]

A mixture of ethyl cyanoacetate (1 equivalent) and piperidine (2 equivalents) in ethanol is
stirred at room temperature. The reaction progress is monitored by thin-layer chromatography.
Upon completion, the resulting precipitate is filtered, washed with cold ethanol, and dried to
yield the crude product. Further purification is achieved by recrystallization from a suitable
solvent, such as ethanol, to obtain single crystals suitable for X-ray diffraction.[1]
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Single-Crystal X-ray Diffraction Analysis[1][2]

A suitable single crystal of the compound is mounted on a diffractometer. Data is collected at a
controlled temperature, typically 293(2) K, using graphite-monochromated MoKa or CuKa
radiation. The structure is solved by direct methods and refined by full-matrix least-squares on
F2. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in
geometrically calculated positions and refined using a riding model.

Spectroscopic Analysis

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are recorded
on a spectrometer at a specified frequency (e.g., 400 or 500 MHz) using a deuterated
solvent such as CDCIs or DMSO-ds. Chemical shifts are reported in parts per million (ppm)
relative to an internal standard (e.g., tetramethylsilane).

o Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded on a
spectrometer in the range of 4000-400 cm~1. Samples can be prepared as KBr pellets or thin
films.

e Mass Spectrometry (MS): High-resolution mass spectra are obtained using techniques such
as electrospray ionization (ESI) to confirm the molecular weight and elemental composition
of the synthesized compounds.

Visualization of Experimental Workflow

The following diagrams illustrate the typical workflows for the synthesis and crystal structure
analysis of piperidine derivatives.

Click to download full resolution via product page

Caption: Workflow for the synthesis and single-crystal X-ray analysis.
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Caption: Comprehensive characterization pathway for piperidine derivatives.

Conclusion

This technical guide provides a framework for the crystal structure analysis of piperidine-3-
carbonitrile derivatives, utilizing data from a closely related analogue, 3-oxo-3-(piperidin-1-
yl)propanenitrile. The presented data and experimental protocols offer valuable insights for
researchers in medicinal chemistry and drug development. The chair conformation of the
piperidine ring observed in the analogue is a common and energetically favorable conformation
for such six-membered heterocyclic systems. The detailed bond lengths, angles, and torsion
angles provide a quantitative basis for computational modeling and structure-activity
relationship studies of novel piperidine-3-carbonitrile derivatives. Further research is warranted
to obtain and analyze the crystal structures of the specific hydrochloride isomers to provide a
more direct comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Crystal Structure Analysis of Piperidine-3-carbonitrile
Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b598280#crystal-structure-analysis-of-piperidine-3-
carbonitrile-hydrochloride-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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